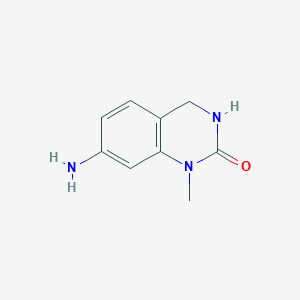

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound featuring a fused bicyclic quinazolinone scaffold. The molecule is substituted with a methyl group at the N1 position and an amino group at the C7 position. This substitution pattern distinguishes it from other derivatives in the 3,4-dihydroquinazolin-2(1H)-one family, which are often modified at the C3, C6, or N1 positions to modulate biological activity or physicochemical properties.

Properties

IUPAC Name |

7-amino-1-methyl-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOYHPXTJTUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives.

Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one exhibit significant antimicrobial properties. For example, a study synthesized quinazoline derivatives that were tested against various Gram-positive and Gram-negative bacterial strains. The most promising compounds demonstrated broad-spectrum activity, with inhibition zones indicating effective antimicrobial action against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 12 | 75 |

| Compound 15 | Escherichia coli | 11 | 80 |

| Compound 14a | Candida albicans | 13 | 70 |

Anticancer Properties

The compound has also been studied for its anticancer potential. A series of dihydroquinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast). Notably, compounds CA1-e and CA1-g exhibited IC50 values below 50 μM against these cell lines, indicating strong anticancer activity .

Table 2: Cytotoxicity of Dihydroquinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CA1-e | HepG-2 | 37.59 |

| CA1-g | A2780 | 22.76 |

| CA1-f | MDA-MB-231 | 70–90 |

Antimicrobial Efficacy

A study focused on the synthesis of new quinazoline derivatives demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups showed enhanced activity, making them potential candidates for developing new antibiotics .

Anticancer Efficacy

In another research effort, the synthesized quinazoline derivatives were tested on breast cancer cells, revealing that certain compounds could inhibit cancer cell growth effectively. The study highlighted the importance of structural modifications in enhancing the anticancer properties of these compounds .

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 3,4-dihydroquinazolin-2(1H)-one scaffold is highly versatile, with modifications at key positions influencing both chemical and biological properties. Below is a comparative analysis of substituent effects:

Table 1: Key Structural Analogs and Their Substitutions

Key Observations :

- C7 Substitution: The bromo-substituted analog (7-bromo-3-methyl-) shares positional similarity with the target compound but replaces the amino group with bromine. This substitution likely alters electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and solubility .

- C3 Substitution : Derivatives like 3-(piperidin-4-yl)- or 3-aryl groups (e.g., 4-nitrophenyl) enhance steric bulk and influence binding interactions in biological targets .

- C6 Substitution : Methoxy or sulfonyl groups at C6 are associated with improved pharmacokinetic profiles and MAO-B inhibition activity .

Physicochemical Properties

The target compound’s amino and methyl groups likely impact its melting point, solubility, and stability. Comparisons with analogs are summarized below:

Table 2: Physicochemical Comparison

Key Observations :

- The parent compound (3,4-dihydroquinazolin-2(1H)-one) has a high melting point (241–242°C) due to strong intermolecular hydrogen bonding .

- The 7-amino group in the target compound may lower melting points compared to bromo analogs due to reduced crystallinity.

MAO Inhibition

C6-substituted derivatives exhibit notable MAO-B inhibition. For example:

- 3-Methyl-6-(pyrrolidin-1-ylsulfonyl)- : IC₅₀ = 0.269 µM (MAO-B) .

- C6-Bromo or Methoxy : Moderate to high potency against MAO-B .

In contrast, N1-substituted derivatives (e.g., 1-methyl) generally show lower MAO inhibition unless paired with electron-donating groups at C7 or C6 . The target compound’s 7-amino group could enhance binding affinity through hydrogen bonding, though direct evidence is lacking.

Stereochemical Considerations

3,4-Dihydroquinazolin-2(1H)-one derivatives synthesized via cyclization reactions (e.g., Scheme 6.5 in ) adopt a Z-configuration at the C4 position, confirmed by NOESY experiments. This stereochemistry is critical for interactions with biological targets like MAO enzymes .

Biological Activity

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. Its chemical formula is , and it features an amino group at the 7-position and a methyl group at the 1-position.

Antimicrobial Properties

This compound has been studied for its antimicrobial activities against various pathogens. Research indicates that it exhibits notable effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 μg/mL |

| Mycobacterium tuberculosis | 0.50 μg/mL |

| Staphylococcus aureus | 1.20 μg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial potential, this compound has shown significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 5.5 |

| MCF-7 (breast cancer) | 4.2 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may act as an antagonist at certain receptors involved in cell signaling pathways that regulate cell growth and survival.

Further studies using molecular docking simulations have provided insights into its binding affinities with target proteins, enhancing our understanding of its therapeutic potential .

Study 1: Antimicrobial Activity

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a dose-dependent response with significant inhibition zones compared to standard antibiotics .

Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer properties of the compound against A549 cells. The study revealed that treatment with varying concentrations led to a marked decrease in cell viability and induced apoptotic markers, suggesting its potential as an anticancer agent .

Q & A

Q. What are the challenges in achieving high enantiomeric purity, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.